molecular formula C28H30N2O8 B613427 Fmoc-Glu(Otbu)-Osu CAS No. 101214-22-6

Fmoc-Glu(Otbu)-Osu

Cat. No. B613427
M. Wt: 522,53 g/mole
InChI Key: TUXJIYSGLYYEHH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biochemistry

Application Summary

In biochemistry, Fmoc-Glu(Otbu)-Osu is utilized for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) which is a widely adopted method for creating peptides and proteins .

Methods and Procedures

The Fmoc-Glu(Otbu)-Osu is used as a building block that is added sequentially to a growing peptide chain. The Fmoc group protects the amino group during the synthesis process, and it is removed under basic conditions before the next amino acid is added .

Results and Outcomes

The use of Fmoc-Glu(Otbu)-Osu in SPPS has enabled the synthesis of complex peptides with high purity and yield. It has been instrumental in the production of peptides for research and therapeutic use.

Pharmaceuticals

Application Summary

In pharmaceuticals, Fmoc-Glu(Otbu)-Osu serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Methods and Procedures

It acts as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .

Results and Outcomes

This application has implications for drug design and synthesis, particularly in the development of new chemotherapy agents.

Organic Synthesis

Application Summary

Fmoc-Glu(Otbu)-Osu is employed in organic synthesis as a protected amino acid for introducing glutamic acid residues .

Methods and Procedures

The compound is used in various coupling reactions to form peptide bonds while protecting the reactive groups from undesired side reactions .

Results and Outcomes

Its use has allowed for the precise synthesis of peptides and proteins with specific sequences and functions.

Material Science

Application Summary

In material science, Fmoc-Glu(Otbu)-Osu is explored for creating novel materials with specific binding properties .

Methods and Procedures

The compound’s ability to form stable complexes with various substances is utilized to develop materials with desired characteristics .

Results and Outcomes

Research in this area could lead to the development of new materials for biomedical applications, such as tissue engineering scaffolds.

Analytical Chemistry

Application Summary

Analytical chemists use Fmoc-Glu(Otbu)-Osu in the development of fluorescent peptide-based chemosensors for metal ions .

Methods and Procedures

These chemosensors exhibit selective and sensitive responses to specific ions in aqueous solutions, with Fmoc-Glu(Otbu)-Osu contributing to the sensor’s structure .

Results and Outcomes

Such sensors have potential applications in environmental monitoring and clinical diagnostics.

Molecular Biology

Application Summary

In molecular biology, Fmoc-Glu(Otbu)-Osu is used in peptide synthesis for studying protein interactions and functions .

Methods and Procedures

It is used to synthesize peptides that mimic sections of proteins, which are then used to investigate protein-protein interactions, enzyme functions, and other biological processes .

Results and Outcomes

This has enhanced our understanding of cellular mechanisms and has potential applications in the development of molecular biology tools and therapeutics.

Each of these applications demonstrates the versatility of Fmoc-Glu(Otbu)-Osu in advancing scientific research across various fields. The detailed methods and outcomes highlight its importance in both fundamental research and practical applications.

Peptide Library Synthesis

Application Summary

“Fmoc-Glu(Otbu)-Osu” is used in the synthesis of peptide libraries, which are collections of peptides with a systematic variation in sequence .

Methods and Procedures

The compound serves as a selectively protected building block. After condensation with an appropriate amine or alcohol, the side-chain carboxy and amino functions can be selectively deprotected, facilitating the synthesis of diverse peptide structures .

Results and Outcomes

This application is crucial for high-throughput screening in drug discovery, allowing researchers to rapidly synthesize and evaluate a wide array of peptide sequences for biological activity.

Chemosensor Development

Application Summary

In the field of chemosensor development, “Fmoc-Glu(Otbu)-Osu” is utilized for constructing fluorescent sensors for detecting various substances .

Methods and Procedures

The compound’s structure is incorporated into the sensor design, which then exhibits selective and sensitive responses to target molecules or ions .

Results and Outcomes

These chemosensors are valuable tools in environmental monitoring, offering a means to detect pollutants and other hazardous substances with high specificity.

Nanotechnology

Application Summary

Nanotechnology researchers employ “Fmoc-Glu(Otbu)-Osu” in the design and synthesis of nanomaterials, such as nanoparticles and nanofibers .

Methods and Procedures

The compound is used to introduce functional groups that can interact with other molecules or materials at the nanoscale, influencing the properties of the resulting nanomaterials .

Results and Outcomes

The application of “Fmoc-Glu(Otbu)-Osu” in nanotechnology has led to the development of materials with novel properties, useful in various industries including electronics, healthcare, and energy.

Proteomics

Application Summary

Proteomics, the large-scale study of proteins, uses “Fmoc-Glu(Otbu)-Osu” for synthesizing peptides that serve as standards or probes in protein analysis .

Methods and Procedures

The compound is incorporated into peptides that mimic parts of proteins, which are then used in mass spectrometry and other analytical techniques to study protein structure and function .

Results and Outcomes

This has enabled more accurate quantification and identification of proteins in complex biological samples, advancing our understanding of proteomes.

Biomedical Engineering

Application Summary

Biomedical engineers use “Fmoc-Glu(Otbu)-Osu” in the development of bioactive materials, such as scaffolds for tissue engineering .

Methods and Procedures

The compound is used to modify surfaces or create structures that promote cell attachment and growth, influencing tissue formation .

Results and Outcomes

This application is significant for regenerative medicine, providing the means to create materials that support the repair or replacement of damaged tissues.

Environmental Science

Application Summary

In environmental science, “Fmoc-Glu(Otbu)-Osu” is applied in the synthesis of compounds used for environmental remediation, such as the removal of heavy metals from water .

Methods and Procedures

The compound’s ability to bind to specific ions is leveraged to create materials that can capture and remove contaminants from the environment .

Future Directions

“Fmoc-Glu(Otbu)-Osu” has potential applications in the synthesis of various peptides and proteins. It can be used as a building block in the preparation of stapled α-helical peptides3, and peptide C-terminal thioesters3. It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.


properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJIYSGLYYEHH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(Otbu)-Osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(Otbu)-Osu
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(Otbu)-Osu
Reactant of Route 3
Reactant of Route 3
Fmoc-Glu(Otbu)-Osu
Reactant of Route 4
Reactant of Route 4
Fmoc-Glu(Otbu)-Osu
Reactant of Route 5
Reactant of Route 5
Fmoc-Glu(Otbu)-Osu

Citations

For This Compound
2
Citations
AM Felix, RM Bandaranayake - The Journal of peptide …, 2005 - Wiley Online Library
In previous studies we reported an orthogonal protection scheme that was developed for the solution‐phase synthesis of a family of bis‐ and tris‐pegylating reagents which contain a …
Number of citations: 3 onlinelibrary.wiley.com
AM Felix, RM Bandaranayake - The Journal of peptide …, 2004 - Wiley Online Library
A solution‐phase procedure using an orthogonal protection scheme was developed for the synthesis of a novel family of multi‐pegylating reagents. The procedure was exemplified by …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.